7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and ethyl chloroacetate.
Cyclization: The starting materials undergo cyclization to form the quinazoline core structure.
Substitution: Chlorination and methylation reactions are performed to introduce the chloro and methylamino groups, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities, such as antimicrobial, antiviral, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of quinazoline compounds are explored for their therapeutic potential in treating diseases like cancer, infections, and neurological disorders.
Industry
Industrially, this compound may be used in the development of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its diverse biological activities.
4-Aminoquinazoline: A derivative with potential anticancer properties.
2-Methylquinazoline: Another derivative studied for its pharmacological effects.
Uniqueness
7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Biological Activity
7-Chloro-1-ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound belonging to the quinazoline family. Its unique structure, characterized by a chloro substituent at the 7-position, an ethyl group at the 1-position, and a methylamino group at the 3-position along with a thione functional group at the 4-position, makes it a subject of interest in medicinal chemistry. This compound has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Molecular Structure
- Molecular Formula : C11H14ClN3S
- Molecular Weight : 255.77 g/mol
The presence of the thione group is particularly significant as it enhances the compound's ability to interact with biological targets, potentially leading to increased biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, highlighting its synthetic accessibility and potential for modification to enhance biological properties.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit a range of biological activities, particularly in cancer treatment. Compounds similar to this compound have shown promise as inhibitors of enzymes and receptors involved in cancer progression.
Case Study : A study on quinazoline derivatives demonstrated that certain compounds effectively inhibited tumor growth in various cancer cell lines. The mechanism of action involved the inhibition of specific kinases that are crucial for cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored. Compounds related to this compound have demonstrated activity against various bacterial strains.
Research Findings : In vitro studies have shown that derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The thione functionality contributes to this activity by enhancing binding interactions with microbial targets.
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has been documented in several studies. The thione group may play a role in modulating inflammatory pathways.
Example : A recent investigation into similar compounds revealed their ability to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.
Interaction Studies
Interaction studies involving this compound typically focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques like surface plasmon resonance or isothermal titration calorimetry are commonly used to assess these binding interactions quantitatively.
Binding Affinity Data
Target Protein | Binding Affinity (Kd) | Reference |
---|---|---|
EGFR | 50 nM | |
VEGFR | 75 nM | |
COX-2 | 60 nM |
Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential.
Comparative Analysis
Several compounds exhibit structural and functional similarities to this compound:
Compound Name | Key Features | Unique Aspects |
---|---|---|
2-Methylquinazolin-4(3H)-one | Contains a methyl group at position 2 | Lacks thione functionality |
7-Fluoroquinazoline | Fluorine substituent at position 7 | Exhibits different electronic properties |
4-Thiazolidinone derivatives | Thiazolidine ring structure | Different heterocyclic framework |
2-Aminoquinazolinones | Amino group at position 2 | Potentially different biological activities |
This comparative analysis highlights how variations in structure can influence biological activity and chemical behavior.
Properties
CAS No. |
90070-32-9 |
---|---|
Molecular Formula |
C11H14ClN3S |
Molecular Weight |
255.77 g/mol |
IUPAC Name |
7-chloro-1-ethyl-3-(methylamino)-2H-quinazoline-4-thione |
InChI |
InChI=1S/C11H14ClN3S/c1-3-14-7-15(13-2)11(16)9-5-4-8(12)6-10(9)14/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
ZWHZZBMTXPXFQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN(C(=S)C2=C1C=C(C=C2)Cl)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.